Cas no 2172249-97-5 (ethyl({5H,6H,7H,8H-imidazo1,5-apyridin-8-ylmethyl})amine)

ethyl({5H,6H,7H,8H-imidazo1,5-apyridin-8-ylmethyl})amine 化学的及び物理的性質
名前と識別子
-
- ethyl({5H,6H,7H,8H-imidazo1,5-apyridin-8-ylmethyl})amine
- ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine
- EN300-1599956
- 2172249-97-5
-
- インチ: 1S/C10H17N3/c1-2-11-6-9-4-3-5-13-8-12-7-10(9)13/h7-9,11H,2-6H2,1H3
- InChIKey: QEHRQAFCYSATOH-UHFFFAOYSA-N
- SMILES: N12C=NC=C1C(CNCC)CCC2
計算された属性
- 精确分子量: 179.142247555g/mol
- 同位素质量: 179.142247555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8Ų
- XLogP3: 0.5
ethyl({5H,6H,7H,8H-imidazo1,5-apyridin-8-ylmethyl})amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1599956-2.5g |
ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine |
2172249-97-5 | 2.5g |
$4319.0 | 2023-05-26 | ||
Enamine | EN300-1599956-1000mg |
ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine |
2172249-97-5 | 1000mg |
$914.0 | 2023-09-23 | ||
Enamine | EN300-1599956-2500mg |
ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine |
2172249-97-5 | 2500mg |
$1791.0 | 2023-09-23 | ||
Enamine | EN300-1599956-10000mg |
ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine |
2172249-97-5 | 10000mg |
$3929.0 | 2023-09-23 | ||
Enamine | EN300-1599956-0.1g |
ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine |
2172249-97-5 | 0.1g |
$1939.0 | 2023-05-26 | ||
Enamine | EN300-1599956-0.25g |
ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine |
2172249-97-5 | 0.25g |
$2027.0 | 2023-05-26 | ||
Enamine | EN300-1599956-1.0g |
ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine |
2172249-97-5 | 1g |
$2203.0 | 2023-05-26 | ||
Enamine | EN300-1599956-5.0g |
ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine |
2172249-97-5 | 5g |
$6390.0 | 2023-05-26 | ||
Enamine | EN300-1599956-10.0g |
ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine |
2172249-97-5 | 10g |
$9474.0 | 2023-05-26 | ||
Enamine | EN300-1599956-0.05g |
ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine |
2172249-97-5 | 0.05g |
$1851.0 | 2023-05-26 |
ethyl({5H,6H,7H,8H-imidazo1,5-apyridin-8-ylmethyl})amine 関連文献
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
ethyl({5H,6H,7H,8H-imidazo1,5-apyridin-8-ylmethyl})amineに関する追加情報
Research Brief on Ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine (CAS: 2172249-97-5)
The compound ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine (CAS: 2172249-97-5) has recently emerged as a promising candidate in the field of chemical biology and pharmaceutical research. This heterocyclic amine derivative, characterized by its imidazo[1,5-a]pyridine core, has garnered attention due to its potential applications in drug discovery, particularly as a scaffold for targeting central nervous system (CNS) disorders and inflammatory diseases. Recent studies have explored its synthesis, pharmacological properties, and mechanism of action, positioning it as a molecule of significant therapeutic interest.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine via a multi-step process involving reductive amination of the corresponding aldehyde intermediate. The compound exhibited high purity (>98%) and stability under physiological conditions, making it suitable for further pharmacological evaluation. Notably, its structural features, including the ethylamine side chain, were found to enhance blood-brain barrier permeability, a critical factor for CNS-targeted therapies.
Pharmacological assessments revealed that ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine acts as a modulator of GABAA receptors, with selective affinity for α2/α3 subunits. This specificity suggests potential applications in anxiety disorders and neuropathic pain, where α2/α3 subunit-containing GABAA receptors play a pivotal role. In vitro assays using neuronal cell lines demonstrated dose-dependent effects on chloride ion flux, corroborating its functional activity at these receptors.
Further investigations into the compound's pharmacokinetic profile, as reported in a 2024 ACS Pharmacology & Translational Science article, highlighted its favorable oral bioavailability (∼65%) and moderate plasma half-life (t1/2 = 4.2 hours) in rodent models. Metabolite analysis identified the primary clearance pathway as hepatic oxidation, with no detected toxic intermediates. These findings support its potential as a lead compound for further optimization in preclinical development.
Ongoing research efforts are exploring derivatives of ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine to enhance selectivity and reduce off-target effects. Computational modeling studies have identified key interactions with the GABAA receptor binding pocket, providing a structural basis for rational drug design. Additionally, its application in combination therapies for epilepsy and neurodegenerative diseases is under investigation, leveraging its unique pharmacological profile.
In conclusion, ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine (CAS: 2172249-97-5) represents a versatile scaffold with significant potential in CNS drug discovery. Its well-characterized synthesis, favorable pharmacokinetics, and selective receptor modulation make it a compelling candidate for further development. Future studies should focus on in vivo efficacy models and toxicological assessments to advance this compound toward clinical evaluation.
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